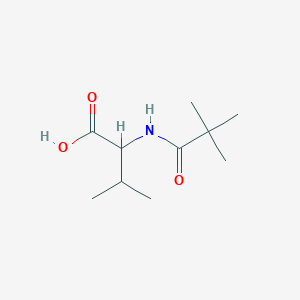

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid (2,2-DMPB) is a synthetic compound that has been used in research and laboratory experiments for many years. It is a derivative of the natural amino acid alanine, and is known to have a wide range of properties and applications.

Wissenschaftliche Forschungsanwendungen

Thermochemical Properties

Research on the thermochemical properties of monocarboxylic acids, including compounds similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, has been conducted. Studies have measured standard molar enthalpies of vaporization or sublimation, providing insights into the physical properties of these compounds which are crucial for their practical applications in various fields (Verevkin, 2000).

Enzymatic Synthesis

The chemoenzymatic synthesis of related amino acids demonstrates the potential of utilizing enzymes for the selective production of specific enantiomers of compounds like 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid. This method offers an efficient approach to obtain high yields of the desired product (Andruszkiewicz et al., 1990).

Mass Spectrometry Analysis

The use of low-energy, low-temperature mass spectrometry for the analysis of alkanoic acids, including those structurally related to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, has been explored. This technique is valuable for understanding the chemical structure and properties of these acids (Maccoll, 1988).

Polymerization Studies

Studies on the polymerization of acids similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, such as 3-acrylamido-3-methylbutanoic acid, reveal potential applications in creating new polymeric materials. These findings can lead to the development of novel polymers with specific properties for industrial use (Hoke & Robins, 1972).

Amino Acid Analysis in Meteorites

The detection of amino acids in meteorites, including those structurally similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid, provides insights into the organic chemistry of extraterrestrial bodies. This research enhances our understanding of the chemical diversity and potential origins of organic compounds in the universe (Cronin et al., 1985).

Synthetic Applications

The synthesis of related compounds illustrates the potential for producing derivatives of 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid. These synthetic methods can be adapted for the production of various pharmaceuticals and chemicals (Namikoshi et al., 1989).

NMR Studies of Coordination Compounds

NMR studies of coordination compounds with amino acids similar to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid provide valuable information on the chemical behavior of these acids in complex environments. This research is essential for understanding the interaction of such compounds with metals, which has implications in fields like catalysis and materials science (Warnke & Trojanowska, 1993).

Catalytic Applications

Research into the catalytic homologation of C1 species using compounds structurally related to 2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid has revealed potential applications in chemical synthesis and energy conversion. This work contributes to the development of new catalytic processes for the efficient production of valuable chemicals (Simonetti et al., 2012).

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOTCJAYCHDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpropanamido)-3-methylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)

![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)